N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)cyclobutanecarboxamide
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Overview
Description
N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)cyclobutanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Mode of Action
This means that DACA inserts itself between the DNA strands, disrupting the DNA structure and inhibiting the function of topoisomerases, enzymes that control the changes in DNA structure .
Biochemical Pathways
Similar compounds like daca are known to affect the dna replication and transcription processes due to their interaction with dna and inhibition of topoisomerases .
Pharmacokinetics
Studies on similar compounds like daca have shown rapid clearance of radioactivity (parent drug and metabolites) from blood and major organs, indicating rapid metabolism and elimination . The clearance was observed to be hepatobiliary and renal . All pharmacokinetic parameters were independent of dose, indicating first-order kinetics .
Result of Action
Similar compounds like daca have been found to be cytotoxic in in vitro assays with various cell lines, indicating their potential as anti-cancer agents .
Action Environment
Similar compounds like daca have shown variable uptake in different tumor types, suggesting that the tumor microenvironment might influence the drug’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)cyclobutanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Attachment of the Cyclobutanecarboxamide Moiety: The final step involves the formation of the cyclobutanecarboxamide moiety through an amidation reaction between the quinazoline derivative and cyclobutanecarboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinazoline ring or the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Dimethylamine, other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Material Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It may serve as a precursor or intermediate in the synthesis of more complex molecules used in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide: A DNA-intercalating agent with similar structural features.
N,N-dimethylglycine: A simpler compound with a dimethylamino group, used in various biochemical applications.
Uniqueness
N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)cyclobutanecarboxamide is unique due to its combination of a quinazoline core, a cyclobutanecarboxamide moiety, and a dimethylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-19(2)15-16-9-11-8-12(6-7-13(11)18-15)17-14(20)10-4-3-5-10/h9-10,12H,3-8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQACAPGDIQJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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